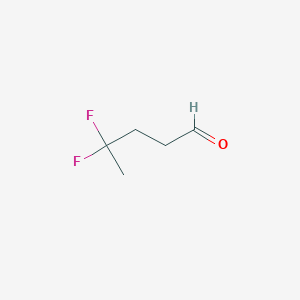

4,4-Difluoropentanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-5(6,7)3-2-4-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOOZDATOXURJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546331-97-8 | |

| Record name | 4,4-difluoropentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoropentanal and Its Derivatives

Retrosynthetic Analysis Approaches for 4,4-Difluoropentanal Scaffolds

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, often commercially available, precursor structures. acs.orgresearchgate.net This process involves "disconnections," which are the reverse of known chemical reactions, to reveal potential synthetic pathways. thieme-connect.com Applying this logic to this compound reveals several plausible synthetic strategies.

A primary disconnection strategy involves functional group interconversion (FGI) of the aldehyde. The aldehyde can be retrosynthetically derived from a primary alcohol (4,4-difluoropentan-1-ol) via an oxidation transform. This alcohol can be further disconnected, suggesting pathways involving the construction of the C-F bonds prior to the final oxidation step.

Alternatively, the core C-C-CF2-C-C skeleton can be assembled through different bond disconnections. A logical disconnection of the C2-C3 bond leads to a two-carbon electrophile and a three-carbon difluorinated nucleophile. The latter synthon points towards the use of readily available C2 building blocks like ethyl difluoroacetate (B1230586).

Another powerful approach involves installing the gem-difluoro group late in the synthesis. An FGI transform on the CF2 group leads back to a ketone. This suggests that 4-oxopentanal (B105764) is a key precursor, which could be converted to the target via a deoxofluorination reaction. These primary retrosynthetic pathways form the basis for the synthetic methodologies discussed below.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule through a linear sequence of reactions, often culminating in the formation or unmasking of the aldehyde functionality.

Oxidative Transformations of Precursor Fluoroalcohols, e.g., 4,4-Difluoropentan-1-ol

One of the most direct methods for synthesizing an aldehyde is the oxidation of the corresponding primary alcohol. libretexts.org For the synthesis of this compound, this involves the oxidation of 4,4-difluoropentan-1-ol. It is crucial to use mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger reagents. masterorganicchemistry.com

Reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are well-suited for this transformation as they are known to efficiently oxidize primary alcohols to aldehydes with minimal side products. libretexts.orglibretexts.orgnumberanalytics.com These reactions are typically performed under anhydrous conditions in solvents like dichloromethane (B109758) (DCM) at room temperature. libretexts.orgyoutube.com The presence of the electron-withdrawing fluorine atoms may influence the reaction rate but is generally compatible with these mild oxidation protocols.

| Precursor | Reagent | Conditions | Product | Yield |

| Primary Alcohol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Aldehyde | >90% |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Aldehyde | ~85-95% |

| Table 1: Representative conditions for the mild oxidation of primary alcohols. Data is based on typical literature findings for DMP and PCC oxidations. masterorganicchemistry.comyoutube.com |

Selective Halogenation and Deoxyfluorination Strategies for Aldehyde Precursors

A powerful strategy for introducing a gem-difluoro moiety is the deoxofluorination of a ketone. rhhz.net In this approach, a carbonyl oxygen is replaced by two fluorine atoms. A suitable precursor for this compound would be 4-oxopentanal, where the ketone at the 4-position is transformed into the required difluoride.

A variety of sulfur trifluoride-based reagents are effective for this transformation, including Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). figshare.comsoton.ac.uk These reagents convert aldehydes and ketones to their corresponding gem-difluorides. soton.ac.uk The reaction typically proceeds by activation of the carbonyl group by the fluorinating agent, followed by nucleophilic delivery of fluoride (B91410). While effective, these reactions can sometimes produce olefinic fluoride byproducts through elimination pathways. acs.org

| Precursor Ketone | Reagent | Conditions | Product | Yield |

| 4-tert-Butylcyclohexanone | Deoxo-Fluor / HF (cat.) | CH₂Cl₂, 25 °C, 2 h | 1-tert-Butyl-4,4-difluorocyclohexane | 83% |

| 4-tert-Butylcyclohexanone | DAST / HF (cat.) | CH₂Cl₂, 25 °C, 2 h | 1-tert-Butyl-4,4-difluorocyclohexane | 66% |

| Table 2: Example of deoxofluorination of a ketone using DAST and Deoxo-Fluor. This serves as a model for the proposed conversion of 4-oxopentanal. acs.org |

Hydrofluorination and Difluoromethylation Approaches to Aldehydes

Modern catalytic methods allow for the direct addition of hydrogen fluoride (HF) across unsaturated bonds. The hydrofluorination of a suitable alkyne precursor, such as pent-3-yn-1-al, could theoretically yield this compound. Gold(I) catalysts, for example, have been successfully employed for the stereoselective hydrofluorination of electron-deficient alkynes using sources like triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF). acs.orgacs.org This method provides access to β-fluoro Michael acceptors from various alkynyl aldehydes, ketones, and esters. acs.org While this provides a pathway to related structures, achieving the specific gem-difluoroalkane from an alkyne in a single step would require a double hydrofluorination, which presents significant regiochemical and stereochemical challenges.

| Alkyne Precursor | Catalyst / Reagent | Conditions | Product | Yield |

| Ethyl 4-phenylbut-2-ynoate | (IPr)AuCl / AgOTf, Et₃N·3HF | CH₃CN:CH₂Cl₂, 25 °C | (Z)-Ethyl 3-fluoro-4-phenylbut-2-enoate | 81% |

| 4-Phenylbut-3-yn-2-one | (IPr)AuCl / AgOTf, Et₃N·3HF | CH₃CN:CH₂Cl₂, 25 °C | (Z)-3-Fluoro-4-phenylbut-3-en-2-one | 83% |

| Table 3: Gold-catalyzed hydrofluorination of electron-deficient alkynes, demonstrating a modern approach to C-F bond formation. acs.org |

Convergent and Divergent Synthesis Strategies Employing Key Intermediates

Convergent syntheses involve preparing separate fragments of the molecule and then combining them near the end of the sequence. This approach is often more efficient for complex targets.

Utilization of Ethyl Difluoroacetate-Derived Intermediates

Ethyl difluoroacetate is a versatile and commercially available C2 building block for introducing the difluoromethyl group. thieme-connect.com One established method utilizing this reagent is the Reformatsky reaction, where ethyl bromodifluoroacetate reacts with an aldehyde or ketone in the presence of activated zinc to form a β-hydroxy-α,α-difluoroester. academie-sciences.fruomustansiriyah.edu.iq A reaction with propanal would yield ethyl 4,4-difluoro-3-hydroxypentanoate, an intermediate that, after deoxygenation and reduction, would lead to the target scaffold.

A more direct convergent route involves the alkylation of an ethyl difluoroacetate enolate followed by partial reduction of the ester. The final step of a reported synthesis of a closely related protected difluoroaldehyde involved the reduction of the ethyl ester precursor using Diisobutylaluminum hydride (DIBAL-H) at low temperature. soton.ac.uk DIBAL-H is a powerful reducing agent that can selectively reduce esters to aldehydes when used in stoichiometric amounts at low temperatures (typically -78 °C), preventing over-reduction to the primary alcohol. thieme-connect.deorganic-chemistry.orggoogle.comlibretexts.org This two-step sequence—alkylation of ethyl difluoroacetate followed by DIBAL-H reduction—represents a highly effective and convergent pathway to this compound and its derivatives.

| Precursor Ester | Reagent | Conditions | Product | Yield |

| Ethyl 5-((tert-butyldiphenylsilyl)oxy)-4,4-difluoropentanoate | DIBAL-H (1M in CH₂Cl₂) | CH₂Cl₂, -78 °C, 3 h | 5-((tert-Butyldiphenylsilyl)oxy)-4,4-difluoropentanal | Not Reported |

| General Ester | DIBAL-H | Toluene, -78 °C | Aldehyde | Good to Excellent |

| Table 4: Partial reduction of an ethyl ester to an aldehyde using DIBAL-H. The specific example is a direct precedent for the synthesis of a this compound derivative. libretexts.orgsoton.ac.ukgoogle.com |

Synthesis of Spirocyclopropane Nucleosides via Difluorocarbene Addition to Unsaturated Compounds as Analogous Routes

The synthesis of spirocyclopropane nucleosides through the addition of difluorocarbene to unsaturated compounds provides an analogous route to understanding the formation of difluorinated cyclic structures. A notable example is the synthesis of 4'-(2,2-difluorospirocyclopropane) analogues of adenosine (B11128), cytidine (B196190), and uridine (B1682114). nih.govresearchgate.net In this process, 2',3'-O-isopropylidene-4',5'-unsaturated compounds derived from adenosine and uridine are treated with difluorocarbene. nih.govresearchgate.net This carbene is generated in situ from reagents such as trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) or a combination of PhHgCF3 and NaI. nih.govresearchgate.netfiu.edu

The reaction yields a diastereomeric mixture of the 2,2-difluorospirocyclopropane adducts. nih.govresearchgate.net The stereoselectivity of the addition is influenced by steric hindrance, with the isopropylidene group favoring addition at the beta face. nih.govresearchgate.net Subsequent removal of the base and sugar protecting groups affords the final difluorospirocyclopropane nucleoside analogues. nih.govresearchgate.net This methodology can be adapted, for instance, by converting the protected uridine analogue into its cytidine counterpart. nih.govresearchgate.net

Further transformations can be carried out, such as the stannyl (B1234572) radical-mediated deoxygenation of 3'-O-TBS-2'-thionocarbamate derivatives to yield 2'-deoxy products. nih.govresearchgate.net Interestingly, treating the 2'-O-TBS-3'-thionocarbamate isomers under identical conditions leads to the opening of the difluorocyclopropane ring, forming 4'-(1,1-difluoroethyl)-3',4'-unsaturated nucleoside derivatives. nih.govresearchgate.net Continuous flow technology has also been successfully applied to the generation of difluorocarbene from TMSCF3 and catalytic NaI, allowing for the efficient synthesis of difluorocyclopropanes and difluorocyclopropenes with a broad substrate scope. organic-chemistry.org

Multi-Step Approaches for Accessing Complex Fluorinated Architectures

The construction of complex fluorinated molecules often necessitates multi-step synthetic sequences. vapourtec.com These approaches are essential when a target compound cannot be synthesized in a single step or when a multi-step route is more efficient. vapourtec.com Such syntheses can involve a variety of reaction types, including organic, inorganic, and polymerization reactions, which are carefully planned to achieve the desired complex structure in a controlled manner. vapourtec.com

For instance, the synthesis of C3-fluorinated oxindoles, which are valuable scaffolds in drug discovery, often relies on multi-step strategies. vapourtec.com Similarly, the preparation of multifluorinated piperidines can be challenging and typically requires tedious multi-step syntheses. nih.gov One approach to creating these structures is through the hydrogenation of fluoropyridine precursors. nih.gov

Mechanochemistry offers a solventless, multi-step approach to synthesizing fluorinated compounds like difluorinated pyrazolones. beilstein-journals.org This method involves a two-step, one-jar protocol that includes heterocycle formation followed by fluorination. beilstein-journals.org Another strategy involves the use of N-fluoroalkylated ketenimines, which undergo a stereoselective formal 1,3-fluorine shift to produce difluoroazadienes as intermediates in the synthesis of fluorinated isoquinolines. rsc.org The resulting products can be further modified through nucleophilic aromatic substitution and cross-coupling reactions to generate a variety of derivatives. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for synthesizing fluorinated compounds like this compound. rroij.comnih.gov Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.comscribd.com

Key principles of green chemistry include waste prevention, the use of safer solvents and reagents, designing safer chemicals, and maximizing atom economy. scribd.comacs.org The pharmaceutical industry, in particular, is a significant generator of waste, which drives the adoption of more sustainable processes. mdpi.com

Recent advancements in green chemistry for organic synthesis include catalysis-driven transformations, the use of renewable feedstocks, solvent-free and aqueous-phase reactions, and the integration of technologies like flow chemistry and biocatalysis. ijnc.ir

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. mdpi.com DESs are mixtures of two or more components that form a eutectic with a melting point significantly lower than that of the individual components. mdpi.comcore.ac.uk They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials, such as choline (B1196258) chloride and urea. mdpi.comcore.ac.ukpolimi.it

Fluoride-based deep eutectic solvents (F-DESs) have been developed for electrochemical and chemical fluorination. acs.org For example, a mixture of tetramethylammonium (B1211777) fluoride ([TMA]F) and 1,3-dimethylurea (B165225) (1,3-DMU) forms an F-DES with a high fluoride concentration and a wide electrochemical window, making it suitable for electrochemical fluorination. acs.org The use of amide hydrogen-bond donors with dual N-H bonds contributes to the stability and favorable properties of these solvents. acs.org

The choice of reagents is also a critical aspect of green chemistry. The use of less hazardous reagents, such as replacing traditional fluorinating agents with more benign alternatives, is a key consideration. For example, biological enzymes can be used to replace hazardous chemicals in many industrial processes. rroij.com

Atom economy and step efficiency are fundamental metrics in green chemistry for evaluating the sustainability of a synthetic process. psu.edursc.org Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. psu.edursc.org Single-step reactions, such as direct fluorination, often exhibit significantly higher atom economy and reaction mass efficiency compared to multi-step processes. psu.edursc.org

For example, the direct fluorination of diethyl malonate to produce diethyl 2-fluoromalonate is a highly atom-economical process with a high yield and purity. rsc.orgresearchgate.net In contrast, halogen exchange (Halex) methods often have lower atom economy due to the use of high molecular weight reagents. psu.edursc.org

Process Optimization and Scalability Studies in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scalability studies. madescientific.com This involves a methodical approach to refine the manufacturing process to ensure it is efficient, robust, and cost-effective. madescientific.com

A key aspect of process optimization is the identification of critical process parameters and their impact on product quality and yield. arxiv.org This can be achieved through a systematic evaluation of reaction conditions, such as temperature, pressure, and reagent stoichiometry. acs.org The use of real-time reaction monitoring techniques, such as ReactIR, can provide valuable insights into the reaction kinetics and help to optimize the process. researchgate.net

Scalability studies are essential to ensure that the process can be successfully transferred to a larger scale without compromising product quality or safety. organic-chemistry.org This may involve the use of flow chemistry, which offers several advantages over batch processing, including better heat and mass transfer, improved safety, and easier scalability. organic-chemistry.orgbeilstein-journals.org The scalability of a continuous flow process for difluorocarbene generation and addition has been demonstrated, highlighting its potential for the large-scale production of fluorinated compounds. organic-chemistry.org Furthermore, a well-defined framework for process optimization, potentially utilizing neural networks, can aid in modeling and predicting outcomes based on various parameters, facilitating a more streamlined and efficient scale-up. arxiv.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoropentanal

Electrophilic and Nucleophilic Reactivity Profiles of the Aldehyde Moiety in 4,4-Difluoropentanal

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. wikipedia.org This electrophilicity is a focal point of its reactivity, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon chain, increasing the partial positive charge on the carbonyl carbon and thereby enhancing its electrophilicity compared to non-fluorinated analogues like pentanal. soton.ac.uk

Consequently, this compound is expected to be highly reactive towards nucleophilic addition reactions. masterorganicchemistry.com Aldehydes are generally more reactive than ketones in such reactions due to both steric and electronic factors. iitk.ac.in The single alkyl substituent in an aldehyde offers less steric hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone. iitk.ac.in Electronically, aldehydes possess a more electrophilic carbonyl carbon than ketones, a feature that is further amplified in this compound by the gem-difluoro group. iitk.ac.in

An example illustrating the electrophilic nature of a similar fluorinated aldehyde is the reduction of 5-((tert-butyldiphenylsilyl)oxy)-4,4-difluoropentanal. soton.ac.uk This compound is readily reduced to the corresponding alcohol using diisobutylaluminium hydride (DIBAL-H), a nucleophilic reducing agent, which attacks the electrophilic carbonyl carbon. soton.ac.uk While the aldehyde carbonyl carbon is distinctly electrophilic, the α-hydrogens (at the C2 position) are weakly acidic and can be removed by a strong base to form an enolate. This enolate possesses a nucleophilic α-carbon, allowing the aldehyde to participate in reactions as a nucleophile, most notably in aldol-type condensations.

Reactions Involving the Geminal Difluorine Moiety

The geminal difluorine moiety is a defining feature of this compound. The carbon-fluorine bond is the strongest single bond to carbon, making this part of the molecule relatively inert under many conditions. However, modern synthetic methods have enabled reactions at such fluorinated centers.

Direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is challenging because fluoride (B91410) is a poor leaving group. However, such transformations are not impossible and often proceed through mechanisms that avoid the direct displacement of fluoride. One strategy involves an addition-elimination pathway on an unsaturated system. For instance, nucleophilic substitution reactions on gem-difluoroalkenes, which can be formed from related precursors, have been developed using organometallic reagents or silylated pronucleophiles. sci-hub.senih.gov

In the context of saturated systems like this compound, substitution can be facilitated by first activating one of the C-F bonds or by having a neighboring group that promotes the reaction. For example, the synthesis of geminal difluorides from alkyl aryl thioethers can occur via a fluoro-Pummerer-type rearrangement, indicating that intramolecular processes can facilitate transformations at a fluorinated carbon.

The activation of the highly stable C-F bond is a significant area of research in organic chemistry. researchgate.net Several strategies have been developed to achieve this, which could potentially be applied to molecules like this compound. These methods often rely on highly reactive reagents to overcome the high bond dissociation energy of the C-F bond.

Key C-F Activation Strategies:

Lewis Acids: Strong Lewis acids, including those based on aluminum (e.g., AlCl₃, AlEt₃), can interact with the fluorine atom, weakening the C-F bond and promoting its cleavage. researchgate.netamanote.comnih.gov This can lead to the formation of a carbocation intermediate that can then undergo further reactions like elimination or Friedel-Crafts-type alkylations. researchgate.netnih.gov

Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, have been shown to mediate the monoselective activation of gem-difluoromethyl groups. nih.gov This approach can even be used for the stereoselective functionalization of enantiotopic fluorine atoms. nih.gov

Photocatalysis: Photocatalytic methods have emerged for the generation of CF₂-alkyl radicals from precursors like chlorodifluoromethyl alkanes. rsc.org These radicals can then engage in various carbon-carbon bond-forming reactions. rsc.org

While direct examples of these C-F activation methods on this compound are not prominent in the literature, these established principles demonstrate the potential for selectively transforming the gem-difluoro moiety into other functional groups.

Carbonyl Transformations of this compound

The aldehyde group is one of the most versatile functional groups in organic synthesis, and it undergoes a wide array of transformations to form new carbon-carbon and carbon-heteroatom bonds.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. wikipedia.orgsigmaaldrich.com In a crossed aldol condensation, two different carbonyl compounds are reacted. iitk.ac.inbyjus.com For a successful crossed reaction, it is often desirable for one partner to be incapable of forming an enolate and to be highly electrophilic, thus acting exclusively as the "acceptor." While this compound has α-hydrogens and can, in principle, form an enolate, its heightened electrophilicity due to the fluorine atoms makes it an excellent acceptor.

In a reaction with a ketone like acetone (B3395972), this compound would readily accept the nucleophilic attack from the acetone enolate. The reaction, typically catalyzed by an acid or base, first forms a β-hydroxy aldehyde, which may subsequently dehydrate under the reaction conditions to yield an α,β-unsaturated aldehyde, the final product of an aldol condensation. wikipedia.orgmagritek.com

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. The enhanced electrophilicity of this compound would make it a highly suitable substrate for this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgpressbooks.pub The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. pressbooks.pub Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It offers significant advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed and, most notably, a strong preference for the formation of the (E)-alkene isomer. wikipedia.orgresearchgate.net The reaction is versatile and has been applied to the synthesis of complex natural products. researchgate.net The stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants. researchgate.netarkat-usa.org Fluorinated phosphonate reagents have also been developed, allowing for the synthesis of fluoro-substituted alkenes. capes.gov.bracs.org Given its reliability and stereoselectivity, the HWE reaction would be an excellent choice for the olefination of this compound.

Table 1: Representative Horner-Wadsworth-Emmons (HWE) Olefination Reactions with Aldehydes This table presents generalized examples of HWE reactions to illustrate the transformation, as specific data for this compound is not available.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Product (Major Isomer) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Triethyl phosphonoacetate | NaH | THF | (E)-Ethyl cinnamate | wikipedia.org |

| Aliphatic Aldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | i-PrMgBr | Toluene | (E)-α,β-Unsaturated carboxylic acid | arkat-usa.org |

| Aromatic Aldehyde | 2-fluoro-2-diethylphosphonoacetic acid | i-PrMgBr | Not Specified | (Z)-α-fluoro-α,β-unsaturated carboxylic acid | capes.gov.br |

Reductive and Oxidative Conversions (methodological focus)

The chemical transformation of this compound through reduction and oxidation reactions is a key aspect of its synthetic utility. These conversions allow for the introduction of diverse functional groups, expanding its application in the synthesis of complex fluorinated molecules.

Reductive Conversions:

The aldehyde functionality of this compound is readily reduced to a primary alcohol, yielding 4,4-difluoropentan-1-ol. This transformation is typically achieved using a variety of reducing agents. The choice of reagent is often dictated by factors such as chemoselectivity, reaction conditions, and scale.

Commonly employed methods for the reduction of aldehydes to alcohols include the use of borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), in protic solvents like methanol (B129727) or ethanol. These reactions are generally high-yielding and proceed under mild conditions. Another powerful class of reducing agents are the aluminum hydrides, with lithium aluminum hydride (LiAlH₄) being a prominent example. Due to its high reactivity, LiAlH₄ is capable of reducing a wider range of functional groups and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

For more selective reductions, particularly in the presence of other reducible functional groups, modified borohydride or aluminum hydride reagents can be utilized. These reagents often feature sterically bulky substituents or electron-withdrawing groups that temper their reactivity.

Oxidative Conversions:

Oxidation of this compound provides access to the corresponding carboxylic acid, 4,4-difluoropentanoic acid. A variety of oxidative methods are available for this transformation, ranging from classical reagents to more modern catalytic systems.

A common method for the oxidation of aldehydes is the use of chromium-based reagents, such as the Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). However, due to the toxicity of chromium, alternative methods are often preferred.

Manganese-based oxidants, particularly potassium permanganate (B83412) (KMnO₄), are also effective for the oxidation of aldehydes to carboxylic acids. The reaction is typically carried out in aqueous solution under basic, neutral, or acidic conditions.

More recently, methods that utilize less toxic and more environmentally benign oxidants have been developed. These include oxidations using sodium periodate. epo.org A method for detecting precursors to perfluoroalkyl acids involves their oxidative conversion using hydroxyl radicals generated from the thermolysis of persulfate under basic conditions. nih.gov

The following table summarizes common reductive and oxidative conversions of this compound:

| Conversion Type | Reagent/Method | Product |

| Reduction | Sodium borohydride (NaBH₄) | 4,4-Difluoropentan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | 4,4-Difluoropentan-1-ol | |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 4,4-Difluoropentanoic acid |

| Potassium permanganate (KMnO₄) | 4,4-Difluoropentanoic acid | |

| Sodium periodate | 4,4-Difluoropentanoic acid |

Cycloaddition Reactions and Annulations Incorporating this compound Units

The incorporation of the this compound moiety into cyclic structures through cycloaddition and annulation reactions is a powerful strategy for the synthesis of complex fluorinated heterocycles and carbocycles. rsc.org These reactions construct ring systems in a convergent and often stereocontrolled manner.

Cycloaddition Reactions:

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. While direct participation of the aldehyde group of this compound in cycloadditions is less common, its derivatives can be employed in these transformations. For instance, conversion of the aldehyde to an imine or an enamine allows for its participation in [3+2] or [4+2] cycloadditions.

A notable example is the [3+2] annulation with nitroalkenes, which is a versatile method for synthesizing five-membered aromatic nitrogen heterocycles. chim.it Depending on the reaction conditions and the nature of the nitroalkene, this can proceed through oxidative annulation, annulation/elimination, or self-oxidative pathways. chim.it

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. Derivatives of this compound can serve as key building blocks in these processes. For example, the corresponding α,β-unsaturated aldehyde, obtained through an aldol condensation followed by dehydration, can act as a Michael acceptor in annulation sequences.

Palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes is a method that yields 3,4-dihydroisoquinolones and 5,6-dihydropyridinones in good yields, using air as the terminal oxidant. organic-chemistry.org Similarly, rhodium(III)-catalyzed [4+2] cycloadditions can produce a variety of 3,4-dihydroisoquinolones. organic-chemistry.org Copper-catalyzed [4+1] and [4+3] annulation reactions provide routes to substituted pyrroles and diazepines. rsc.org Furthermore, a catalyst-free formal [4+1] cycloaddition has been developed for the synthesis of spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

The following table provides examples of cycloaddition and annulation reactions that could potentially incorporate units derived from this compound:

| Reaction Type | Reactant Derived from this compound | Partner | Product Type |

| [3+2] Annulation | Imine derivative | Nitroalkene | Five-membered nitrogen heterocycle |

| [4+2] Annulation | α,β-Unsaturated aldehyde | Diene | Six-membered carbocycle |

| [4+2] Annulation | Carboxamide derivative | 1,3-Diene | 3,4-Dihydroisoquinolone |

| [4+1] Annulation | Diazo derivative | Fused 1H-pyrrole-2,3-dione | Spiro[dihydrofuran-2,3'-oxindole] |

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic methodologies. numberanalytics.com This involves a combination of kinetic studies, identification of intermediates, and computational analysis of transition states.

Kinetic analysis provides quantitative information about the rates of chemical reactions and how these rates are influenced by factors such as reactant concentrations, temperature, and catalysts. numberanalytics.comlibretexts.org For reactions involving this compound, kinetic studies can help to determine the reaction order, activation energy, and the rate-determining step of a particular transformation. numberanalytics.commdpi.com

Reaction progress can be monitored using various analytical techniques. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can track the disappearance of starting materials and the appearance of products over time. numberanalytics.com Chromatographic techniques, like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are also invaluable for quantifying the components of a reaction mixture at different time points. numberanalytics.com For very fast reactions, specialized techniques like stopped-flow analysis may be necessary. libretexts.org

A mathematical analysis of a coupled enzyme assay, where the product of one reaction is the substrate for another, has shown that the reaction kinetics can be described by interacting Michaelis-Menten equations after an initial fast transient. chemrxiv.org The dynamics of such systems are governed by a different number of fast and slow variables depending on the relative speed of the indicator reaction. chemrxiv.org

Many reactions proceed through short-lived, high-energy species known as reactive intermediates. nih.gov The identification and characterization of these intermediates are key to understanding the reaction pathway. In reactions of this compound, potential intermediates include enolates, iminiums, and radical species.

Spectroscopic techniques are often used to detect and characterize these transient species. For example, low-temperature NMR spectroscopy can sometimes be used to observe intermediates that are stable at reduced temperatures. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and studying radical intermediates.

In some cases, intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. For instance, the selenylation of a protected pyrrolidone involves deprotonation to form an enolate, which is then trapped by a selenylating agent. epo.org The study of a four-component reaction has shown that the coupling of in-situ generated iminium and enol intermediates is crucial for the success of the reaction. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for reactants to be converted into products. ims.ac.jp Understanding the structure and energy of the transition state is fundamental to explaining the rate and selectivity of a reaction. ims.ac.jpnih.gov

Computational chemistry plays a vital role in transition state analysis. ims.ac.jp Quantum mechanical calculations can be used to model the geometry of the transition state and to calculate its energy. rsc.org This information allows for the mapping of the potential energy surface, or energy landscape, of the reaction, which provides a detailed picture of the energetic pathway from reactants to products. ims.ac.jpmdpi.com A new computational method has been developed that significantly reduces the computational cost of finding transition states with high reliability. ims.ac.jp

Experimental techniques can also provide insights into the nature of the transition state. Kinetic isotope effect (KIE) studies, for example, involve measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about bond breaking and bond formation in the transition state. nih.gov Detailed analysis of computational data from intramolecular furan (B31954) Diels-Alder reactions has revealed a linear correlation between the mean contraction of the newly forming C-C σ-bonds from the transition state to the product and both the reaction Gibbs free energies and reverse energy barriers. mdpi.com

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. libretexts.orgpnnl.gov They achieve this by providing an alternative reaction pathway with a lower activation energy. libretexts.orgpnnl.gov In the context of reactions involving this compound, catalysis is crucial for achieving high efficiency, selectivity (chemo-, regio-, and stereoselectivity), and for enabling transformations that would otherwise be difficult or impossible.

Catalysts can be broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). libretexts.orgpnnl.gov Homogeneous catalysts are often single molecules, such as metal complexes or organic molecules (organocatalysts), and can offer high selectivity. nih.gov Heterogeneous catalysts, typically solid materials, are easily separated from the reaction mixture, which is advantageous for industrial processes. pnnl.govhidenanalytical.com

The choice of catalyst can dramatically influence the outcome of a reaction by directing it down a specific pathway. nih.gov For example, in the hydrogenation of a molecule with multiple reducible functional groups, a catalyst can be chosen to selectively reduce one group over another. nih.gov This is often achieved by tuning the electronic and steric properties of the catalyst. nih.gov The interface between a metal nanocluster and a metal oxide support is of great importance in catalytic processes, influencing reactant activation and conversion. mdpi.com

Stereochemical Control and Selectivity in Reactions of this compound

The control of stereochemistry is a critical aspect of organic synthesis, aiming for the selective formation of a single stereoisomer. In the context of this compound, this involves managing diastereoselectivity and enantioselectivity in reactions at the carbonyl group or adjacent positions, as well as controlling regioselectivity and chemoselectivity in more complex systems.

Diastereoselectivity

Diastereoselectivity in reactions of aldehydes like this compound, particularly in aldol-type reactions, is often dictated by the geometry of the enolate formed and the reaction conditions. The Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state, is a useful framework for predicting the diastereomeric outcome. The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines whether the syn or anti diastereomer is favored.

For instance, in aldol condensations, the formation of either a cis (Z) or trans (E) enolate from a ketone precursor can lead to different diastereomeric products upon reaction with an aldehyde. The size of the substituents on the ketone can influence the preferred enolate geometry, with bulkier groups often favoring the formation of the cis enolate. youtube.com This cis enolate typically leads to the syn-aldol product, while the trans-enolate gives the anti-aldol product. youtube.com While this compound itself would act as the electrophile in such a reaction, the principles of stereocontrol would apply to reactions where it is converted to a nucleophile or when it reacts with a chiral nucleophile.

Interactive Table: Predicted Diastereoselectivity in Aldol-Type Reactions

| Reactant A (Enolate Precursor) | Enolate Geometry | Reactant B (Electrophile) | Predicted Major Diastereomer |

| Ethyl ketone | Mixture of (E) and (Z) | This compound | Mixture of syn and anti |

| tert-Butyl ketone | Predominantly (Z) | This compound | Predominantly syn |

Enantioselectivity

The synthesis of a single enantiomer from a prochiral starting material like this compound requires the use of a chiral reagent, catalyst, or auxiliary. Research on analogous α,α-difluoroaldehydes has demonstrated that high levels of enantioselectivity can be achieved in nucleophilic addition reactions.

A notable example is the enantioselective nitro-aldol (Henry) reaction of α,α-difluoroaldehydes with nitromethane, catalyzed by a chiral samarium-lithium-(R)-BINOL (LLB) complex. studfile.netsci-hub.se This reaction proceeds with good enantioselectivity, affording the corresponding nitro-aldol adduct with a high enantiomeric excess (ee). studfile.netsci-hub.se Interestingly, the stereochemical outcome for α,α-difluoroaldehydes is opposite to that observed for non-fluorinated aldehydes under the same conditions, indicating that the fluorine atoms at the α-position significantly influence the enantioface selection of the incoming nucleophile. studfile.netsci-hub.se This suggests that similar catalytic systems could be effective for the enantioselective functionalization of this compound.

Interactive Table: Enantioselective Nitro-Aldol Reaction of an Analogous α,α-Difluoroaldehyde

| Aldehyde | Catalyst | Nucleophile | Enantiomeric Excess (ee) | Product Configuration |

| α,α-Difluorophenylacetaldehyde | SmLi₃tris[(R)-binaphthoxide] | Nitromethane | 87% | (S) |

Regioselectivity

In molecules with multiple reactive sites, regioselectivity refers to the preferential reaction at one site over others. For compounds containing a gem-difluoroalkene moiety, which could be derived from this compound, nucleophilic attack generally occurs preferentially at the difluorinated carbon. This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which makes the difluorinated carbon more electrophilic. nih.gov

In the context of this compound, if it were converted into an α,β-unsaturated aldehyde, the regioselectivity of a nucleophilic attack would be a competition between the carbonyl carbon and the β-carbon. The presence of the gem-difluoro group at the γ-position would electronically influence this system, potentially altering the typical reactivity patterns observed in non-fluorinated α,β-unsaturated aldehydes.

Chemoselectivity

Chemoselectivity is the selective reaction of a reagent with one functional group in the presence of other, different functional groups. rsc.org For a molecule like this compound, which only contains an aldehyde and a gem-difluoro group, chemoselectivity becomes more relevant when it is part of a more complex molecule with other functional groups, or when a reagent is used that could potentially react with either the aldehyde or the C-F bonds.

For instance, the reduction of a molecule containing both an aldehyde and a ketone functionality can be achieved with high chemoselectivity using specific reducing agents. Sodium borohydride, for example, is a milder reducing agent than lithium aluminum hydride and can selectively reduce an aldehyde in the presence of a ketone. This principle would apply to derivatives of this compound that incorporate other carbonyl groups.

Furthermore, the choice of fluorinating agent can be crucial for chemoselectivity. Some modern fluorinating reagents are designed to be more selective and less prone to causing unwanted side reactions compared to older reagents like DAST. organic-chemistry.org

Interactive Table: Chemoselective Reduction of Carbonyl Compounds

| Starting Material | Reducing Agent | Functional Group Reduced |

| Molecule with Aldehyde & Ketone | Sodium Borohydride | Aldehyde |

| Molecule with Aldehyde & Ketone | Lithium Aluminum Hydride | Both Aldehyde and Ketone |

| Molecule with Aldehyde & Ester | Sodium Borohydride | Aldehyde |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4,4 Difluoropentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules. For fluorine-containing compounds like 4,4-Difluoropentanal, ¹H, ¹³C, and ¹⁹F NMR are all essential. diva-portal.org The ¹⁹F nucleus, with 100% natural abundance and a spin of ½, provides a powerful and sensitive probe for analysis. magritek.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the 9-10 ppm region, due to the deshielding effect of the carbonyl group. oregonstate.edu The protons on the carbon chain will exhibit chemical shifts and splitting patterns influenced by adjacent protons and, notably, the two fluorine atoms. Protons on the carbon adjacent to the CF₂ group (C3) will show coupling to the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and expected to appear around 200 ppm. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond ¹³C-¹⁹F coupling, and its chemical shift will be significantly affected by the electronegative fluorine atoms. The other aliphatic carbons will appear at higher fields. magritek.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for organofluorine compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap. magritek.comlcms.cz In this compound, the two equivalent fluorine atoms are expected to produce a single resonance signal. This signal would be split into a triplet by the two adjacent protons on C3 (²JFH coupling). The chemical shift would be referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | C1-H (CHO) | ~9.8 | Triplet (t) | Coupled to C2 protons. |

| ¹H | C2-H₂ | ~2.6 | Multiplet (m) | Coupled to C1 and C3 protons. |

| ¹H | C3-H₂ | ~2.2 | Triplet of triplets (tt) | Coupled to C2 protons and two ¹⁹F atoms. |

| ¹H | C5-H₃ | ~1.7 | Triplet (t) | Coupled to two ¹⁹F atoms. |

| ¹³C | C1 (CHO) | ~200 | Singlet | Characteristic aldehyde carbonyl shift. |

| ¹³C | C2 | ~40 | Singlet | |

| ¹³C | C3 | ~35 | Triplet (t) | Coupled to two ¹⁹F atoms (²JCF). |

| ¹³C | C4 (CF₂) | ~120 | Triplet (t) | Coupled to two ¹⁹F atoms (¹JCF). |

| ¹³C | C5 (CH₃) | ~25 | Triplet (t) | Coupled to two ¹⁹F atoms (²JCF). |

| ¹⁹F | C4-F₂ | Varies | Triplet (t) | Coupled to C3 protons. Chemical shift depends on reference. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the proton-proton coupling network. Cross-peaks would be expected between the aldehyde proton (C1-H) and the C2 protons, between the C2 and C3 protons. This confirms the -CH₂-CH₂-CHO connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would show cross-peaks connecting C1-H to C1, C2-H₂ to C2, C3-H₂ to C3, and C5-H₃ to C5, definitively assigning the proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds), which is vital for piecing together the carbon skeleton. wikipedia.org Key correlations would include the aldehyde proton (C1-H) to the C2 and C3 carbons, and the methyl protons (C5-H₃) to the C3 and C4 carbons. This would unambiguously link the methyl group to the difluorinated carbon and connect the propyl chain to the aldehyde.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. vscht.cz Another characteristic feature for aldehydes is the C-H stretch of the aldehyde proton, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Strong absorption bands in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C backbone and C-H bonds would be clearly observable.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium |

| C-H Stretch | Alkyl (-CH₂-, -CH₃) | 2850-3000 | Medium to Strong |

| C=O Stretch | Aldehyde (-CHO) | 1720-1740 | Strong |

| C-F Stretch | Gem-difluoro (-CF₂-) | 1000-1200 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving chromophores. mt.com The primary chromophore in this compound is the carbonyl group of the aldehyde.

This group can undergo a weak, symmetry-forbidden n→π* electronic transition. msu.edu This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O double bond. For simple aliphatic aldehydes, this absorption typically results in a weak band (low molar absorptivity) in the near-UV region, with a wavelength of maximum absorbance (λmax) around 280-300 nm. uzh.ch The presence of the fluorine atoms is not expected to significantly shift this absorption into the visible range, meaning the compound would be colorless.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. libretexts.org

The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. The fragmentation of the molecular ion provides clues to its structure. Common fragmentation pathways for aliphatic aldehydes include:

Alpha-Cleavage: Breakage of the bond between C1 and C2, leading to the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺).

McLafferty Rearrangement: If a gamma-hydrogen is present, a six-membered ring transition state can lead to the elimination of a neutral alkene molecule. For this compound, this would involve the transfer of a hydrogen from C4, which is not possible. However, a gamma-hydrogen is present on C5, which could lead to the loss of propene.

Loss of HF: Fluorinated compounds can lose hydrogen fluoride (B91410) (HF), resulting in a peak at [M-20]⁺.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision (typically to four or more decimal places). bioanalysis-zone.com This accuracy allows for the unambiguous determination of a compound's elemental formula. iitb.ac.in

For this compound, the molecular formula is C₅H₈F₂O. HRMS can distinguish its exact mass from other molecules that have the same nominal mass but a different elemental composition. The predicted monoisotopic mass for C₅H₈F₂O is 122.05432 Da. uni.lu An experimental HRMS measurement confirming this value provides definitive evidence for the correct elemental formula, a critical step in the identification process. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is an indispensable technique for the structural elucidation of molecules by analyzing their fragmentation patterns. wikipedia.orgwikipedia.org In this process, the molecular ion of this compound, formed during initial ionization, is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments (product or daughter ions). wikipedia.orgwikipedia.org The analysis of these fragments provides a genealogical map of the molecule's structure. mdpi.com

The fragmentation of an organic molecule in a mass spectrometer is not random; it follows predictable pathways influenced by factors like bond strength and the stability of the resulting ions. tutorchase.comlibretexts.org For this compound, the primary sites for fragmentation are anticipated to be the bonds adjacent to the carbonyl group (alpha-cleavage) and the carbon-fluorine bonds, as well as the carbon-carbon bonds of the alkyl chain. The stability of the resulting carbocations significantly influences the fragmentation pathway; splits that produce more stable secondary or tertiary carbocations are generally favored. libretexts.orgchemguide.co.uk

Key fragmentation pathways for this compound likely involve:

Alpha-Cleavage: Breakage of the bond between C1 and C2, leading to the loss of the formyl group ([CHO]) or the C₄H₇F₂ radical. The formation of an acylium ion ([M-H]⁺ or [M-C₄H₉F₂]⁺) is a common pathway for aldehydes. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement reaction for carbonyl compounds with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond. wikipedia.org

Cleavage of C-F and C-C bonds: The presence of fluorine atoms influences the fragmentation, often leading to the loss of HF or fluorine radicals. Cleavage along the carbon chain can produce a series of fragment ions separated by 14 mass units (CH₂). libretexts.org

The interpretation of the resulting product ion spectrum allows for the reconstruction of the molecule's structure and the confirmation of its identity. Automated systems can even be used to map the fragmentation pathways of a complete spectrum. nih.gov

| Predicted Fragment (Ion) | m/z (Mass-to-Charge Ratio) | Plausible Origin / Fragmentation Pathway |

|---|---|---|

| [C₅H₈F₂O]⁺• (Molecular Ion) | 122.05 | Parent molecule after electron impact ionization. |

| [C₄H₇F₂]⁺ | 93.05 | α-cleavage with loss of the CHO radical. |

| [C₅H₇F₂O]⁺ | 121.04 | Loss of a hydrogen atom from the molecular ion. |

| [CH₂CF₂CH₃]⁺ | 77.03 | Cleavage of the C2-C3 bond. |

| [CHO]⁺ | 29.00 | α-cleavage with formation of the formyl cation. |

Chromatographic Methods for Separation, Purification, and Purity Profiling

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust chromatographic methods is crucial for the routine analysis and quality control of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques applicable to this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. filab.fr Method development involves optimizing several parameters:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a polysiloxane (e.g., DB-1 or DB-5), is typically used. researchgate.net However, the reactive nature of some fluorine compounds necessitates careful column selection to prevent degradation of the stationary phase. researchgate.net

Injector and Detector Temperature: Temperatures must be high enough to ensure vaporization without causing thermal decomposition of the analyte.

Oven Temperature Program: A temperature gradient is often employed to ensure good separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) offers definitive identification. numberanalytics.com

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ijsrtjournal.com For this compound, both normal-phase and reversed-phase HPLC could be viable.

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). researchgate.net A scouting gradient, such as a run from 5% to 95% organic solvent, is a good starting point for method development. lcms.cz

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be an alternative for separating isomers or when RP-HPLC provides insufficient resolution.

Method Optimization: Key parameters to adjust for optimal separation include mobile phase composition (including solvent type and additives like formic acid), flow rate, and column temperature. researchgate.netchromatographyonline.com Using columns with smaller particle sizes can also enhance resolution and efficiency. chromatographyonline.com

| Parameter | Gas Chromatography (GC) - Hypothetical Method | High-Performance Liquid Chromatography (HPLC) - Hypothetical Method |

|---|---|---|

| Column | DB-5 (30m x 0.25mm, 0.25µm film thickness) | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Temperature Program | Initial 50°C, ramp to 250°C at 10°C/min | Isothermal (e.g., 30°C) or Temperature Gradient |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV Detector (at low wavelength for aldehyde) or Mass Spectrometer (MS) |

| Application | Purity testing, residual solvent analysis. filab.fr | Purity profiling, separation from non-volatile impurities. registech.com |

Chiral Chromatography for Enantiomeric Purity Assessment

A molecule is considered chiral if it contains at least one chiral center (typically a carbon atom bonded to four different groups) and is non-superimposable on its mirror image. gcms.cz The compound this compound (CHO-CH₂-CH₂-CF₂-CH₃) is achiral as it does not possess any stereogenic centers.

However, the analysis of enantiomeric purity is a critical aspect in the development of many fluorinated pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities. registech.comucj.org.ua For closely related chiral analogues of this compound, such as isomers with fluorine at different positions (e.g., 2,3-difluoropentanal), chiral chromatography would be the definitive method for assessing enantiomeric purity. nih.govbeilstein-journals.org

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. registech.com

Types of CSPs: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and effective for separating a broad range of chiral compounds, including fluorinated molecules. mdpi.commdpi.com Cyclodextrin-based columns are also common for the chiral separation of volatile compounds by GC. gcms.cz

Methodology: Chiral separations can be performed using either HPLC or GC. gcms.czbeilstein-journals.org In HPLC, the choice of mobile phase (both normal and reversed-phase systems can be used) is critical for achieving selectivity. mdpi.com The determination of enantiomeric excess (% ee) is a key parameter derived from the relative peak areas of the two enantiomers.

Advanced Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive chemical analysis. postnova.com For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most valuable hyphenated techniques. numberanalytics.comnumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation capability of GC with the sensitive and specific detection of MS. chromatographyonline.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a detector. filab.fr The MS provides a mass spectrum for each peak, which serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. This is particularly useful for identifying trace-level impurities and confirming the structure of the main component. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples HPLC with mass spectrometry, making it suitable for the analysis of less volatile or thermally sensitive compounds. ijsrtjournal.com Similar to GC-MS, it provides structural information and confirmation of identity for each separated peak. The development of new methods and the use of hyphenated techniques are essential to overcome challenges in analyzing complex organofluorine compounds, such as interference from matrix components. numberanalytics.com

| Technique | Separation Principle | Detection Principle | Primary Advantage for this compound Analysis |

|---|---|---|---|

| GC-MS | Separation based on volatility and interaction with stationary phase. filab.fr | Identification based on mass-to-charge ratio and fragmentation pattern. chromatographyonline.com | Provides definitive identification of volatile impurities and confirms the structure of the main peak. numberanalytics.comnorden.org |

| LC-MS | Separation based on partitioning between mobile and stationary phases. ijsrtjournal.com | Identification based on mass-to-charge ratio and fragmentation pattern. numberanalytics.com | Ideal for analyzing non-volatile byproducts or degradation products; offers high sensitivity and specificity. numberanalytics.com |

| LC-NMR | HPLC separation. ijsrtjournal.com | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Provides unambiguous structure elucidation of unknown impurities without the need for reference standards. numberanalytics.com |

Computational Chemistry and Theoretical Studies of 4,4 Difluoropentanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4,4-difluoropentanal at the electronic level. kit.edu These methods solve the Schrödinger equation for a molecule, providing insights into its geometry, stability, and reactivity. uctm.edu

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting the electronic properties of molecules. sumitomo-chem.co.jp It is based on the principle that the energy of a molecule can be determined from its electron density. pressbooks.pub For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. libretexts.org This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Various functionals, which are approximations for the exchange-correlation energy, can be used in DFT calculations, such as B3LYP or M06-2X, often paired with a basis set like 6-31G* or def2-TZVP to describe the atomic orbitals. libretexts.orgauremn.org.br The choice of functional and basis set is crucial for obtaining accurate results.

Once the optimized geometry is obtained, a range of electronic properties for this compound could be calculated. These properties are critical for understanding its chemical behavior and are often presented in data tables. A hypothetical data table for DFT-calculated properties of this compound might include:

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Mulliken Atomic Charges | C1: value, C2: value, etc. | e |

| Vibrational Frequencies | List of frequencies | cm⁻¹ |

These calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the accuracy of the computational model.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. fccc.edu For this compound, rotation around the C-C single bonds would lead to various conformers with different energies. nih.gov

A systematic conformational search would be performed by rotating the key dihedral angles in increments (e.g., every 30 or 60 degrees) and performing a geometry optimization for each starting structure. wikipedia.org This process helps to identify all the stable conformers (local minima on the potential energy surface). The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer is the one with the lowest energy. libretexts.org

The study of fluorinated alkanes, such as 2,4-difluoropentanes, has shown that the relative orientation of the C-F bonds significantly influences conformational preference. numberanalytics.com A similar analysis for this compound would reveal the energetic penalties or preferences for gauche versus anti arrangements of the fluorine atoms relative to other groups in the molecule. The results of such an analysis are typically presented in a table listing the conformers and their relative energies.

A hypothetical table for the conformational analysis of this compound could look like this:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 (anti) | ~180° | 0.00 | Value |

| 2 (gauche) | ~60° | Value | Value |

| 3 (gauche) | ~-60° | Value | Value |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. malayajournal.org A key application of MO theory in predicting reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgebsco.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. wikipedia.org The energy and shape of the HOMO and LUMO of this compound would be calculated to predict its reactivity.

For instance, the location of the LUMO on the molecule would indicate the most likely site for nucleophilic attack. In an aldehyde like this compound, the LUMO is expected to be localized on the carbonyl carbon, making it susceptible to attack by nucleophiles. The HOMO-LUMO energy gap is also a crucial parameter; a smaller gap generally implies higher reactivity. nih.gov

A table summarizing the FMO analysis for this compound would typically include:

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation for this compound would involve numerically solving Newton's equations of motion for the system, providing a trajectory that reveals how the molecule behaves in different environments. purdue.edulibretexts.org

MD simulations are particularly useful for studying the dynamic nature of conformational changes and for understanding the influence of the solvent on molecular behavior. By simulating this compound in a box of solvent molecules (e.g., water), one can observe how the solvent interacts with the solute and affects its conformational preferences and dynamics. These simulations can provide insights into solvation energies and the structuring of the solvent around the molecule. libretexts.orgsavemyexams.com

The results from MD simulations can be analyzed to calculate various properties, such as radial distribution functions (to see how solvent molecules are arranged around specific atoms of this compound) and time correlation functions (to study dynamic processes).

Reaction Mechanism Modeling and Energy Landscape Determination

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. auremn.org.br By modeling the reaction pathway, it is possible to identify transition states and intermediates and to determine the energy landscape of the reaction.

For a given reaction of this compound, such as its reduction or oxidation, computational methods can be used to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. This is typically done by locating the transition state structure on the potential energy surface, which is a first-order saddle point connecting the reactants and products.

The Arrhenius equation relates the rate constant of a reaction to its activation energy. By calculating the activation energy, one can predict the rate of a reaction and understand how it might be affected by changes in temperature. For a multi-step reaction, the rate-determining step is the one with the highest activation barrier.

A hypothetical energy profile for a reaction involving this compound could be plotted, showing the relative energies of the reactants, transition states, intermediates, and products. The data for such a plot would be generated from quantum chemical calculations.

A table summarizing the calculated energetics for a hypothetical reaction of this compound might contain:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Value |

| Intermediate | Value |

| Transition State 2 | Value |

| Products | Value |

| Activation Energy (Ea) | Value |

This information is invaluable for understanding the feasibility and kinetics of chemical transformations involving this compound.

Identification and Characterization of Transition States and Intermediates

The study of reaction mechanisms hinges on the ability to identify and characterize transient species such as intermediates and the transition states that connect them. Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surfaces of reactions involving this compound.

Methodology: Theoretical investigation of a reaction, for instance, an aldol (B89426) reaction involving the enolate of this compound, would begin with geometry optimizations of the reactants, products, and all expected intermediates and transition states. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used to locate these stationary points on the potential energy surface. Frequency calculations are then performed to characterize these structures: reactants and intermediates have all real (positive) vibrational frequencies, while a transition state is identified by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Research Findings: While specific studies on this compound are not prominent in the literature, extensive research on analogous fluorinated aldehydes and ketones provides a clear framework for the expected findings. For example, in the study of aldol reactions of fluorinated oxindoles with aldehydes, DFT calculations have been used to explain the observed diastereoselectivity. ua.es The calculations revealed that the transition state leading to the syn-diastereoisomer was lower in energy than the one leading to the anti-isomer, successfully explaining the experimental outcome. ua.es

For reactions involving the gem-difluoro group of this compound, such as a nucleophilic substitution at the C4 position (if a suitable leaving group were present), computational studies would be critical. Theoretical investigations on similar gem-difluoroalkanes have shown that reactions can proceed through unstable fluoro-substituted carbocation intermediates. researchgate.net The stability and subsequent rearrangement pathways of these intermediates, such as hydride shifts or hydrogen fluoride (B91410) (HF) elimination, can be modeled computationally to predict product distributions. researchgate.net

Distortion-interaction analysis is another powerful computational tool used to dissect the energy barriers of transition states. chinesechemsoc.org This method, applied to the transition state of a hypothetical reaction of this compound, would partition the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. This analysis can reveal subtle stereoelectronic effects, such as the role of fluorine's p-orbitals in stabilizing or destabilizing a transition state. chinesechemsoc.org

An illustrative reaction pathway for a base-catalyzed intramolecular aldol addition of this compound is shown below, with key species that would be characterized computationally.

| Species Type | Description | Computational Focus |

| Reactant | This compound | Ground state geometry and energy. |

| Intermediate 1 | Enolate anion | Geometry, charge distribution, and relative stability. |

| Transition State | Cyclization TS for C-C bond formation | Geometry, imaginary frequency, and activation energy barrier. |

| Intermediate 2 | Cyclopentoxide intermediate | Geometry and relative stability. |

| Product | 3-Hydroxy-3-methyl-4,4-difluorocyclopentanone | Ground state geometry and overall reaction energy. |

In Silico Catalysis for this compound Reactions

In silico catalysis involves using computational methods to design, screen, and understand catalysts and their mechanisms, thereby accelerating the discovery of new, efficient chemical transformations. For reactions involving this compound or its precursors, these theoretical approaches can predict catalyst activity, selectivity, and compatibility.